![molecular formula C18H22N2O4 B2742917 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea CAS No. 1396794-35-6](/img/structure/B2742917.png)
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea
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Description
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a kinase that plays a critical role in the signaling pathways of several cytokine receptors. CP-690,550 has shown promise as a potential treatment for autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Acetylcholinesterase Inhibitor Research : A study by Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to assess their antiacetylcholinesterase activity. These compounds, similar in structure to the chemical , showed that a flexible spacer like ethoxyethyl chain is compatible with high inhibitory activities, indicating potential applications in treating diseases like Alzheimer's (Vidaluc et al., 1995).
Synthesis of Ureas from Carboxylic Acids : In a study by Thalluri et al. (2014), a method involving ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate was used for synthesizing ureas from carboxylic acids. This research indicates that the chemical structure of interest might be involved in similar synthetic routes for creating ureas, which are useful in various chemical and pharmaceutical applications (Thalluri et al., 2014).
Novel Pyridine and Naphthyridine Derivatives : Abdelrazek et al. (2010) synthesized novel pyrimido[4,5-H][1,6]naphthyridine derivatives using compounds including furan-2-yl and urea derivatives. This suggests the potential use of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea in the synthesis of complex organic compounds, which may have applications in medicinal chemistry (Abdelrazek et al., 2010).
Synthesis of Novel Class of Compounds : Koza and Balcı (2011) reported the synthesis of novel compounds involving furo-[2,3-c]pyrrol-4-one starting from materials including furan-3-carboxylate. This study highlights the potential role of furan derivatives, similar to the chemical , in synthesizing unique chemical compounds with possible pharmaceutical relevance (Koza & Balcı, 2011).
PI3 Kinase Inhibitor Research : Chen et al. (2010) described the synthesis of a metabolite of the potent PI3 kinase inhibitor PKI-179, which involves the use of urea derivatives. This indicates that compounds similar to 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea may have applications in the development of kinase inhibitors for cancer treatment (Chen et al., 2010).
properties
IUPAC Name |
1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-23-15-9-7-14(8-10-15)20-17(21)19-12-18(22,13-5-6-13)16-4-3-11-24-16/h3-4,7-11,13,22H,2,5-6,12H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSYUTXRCFCDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2CC2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea |
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